Arsenic pentaselenide
Description
Structure
2D Structure
Properties
IUPAC Name |
[bis(selanylidene)-λ5-arsanyl]selanyl-bis(selanylidene)-λ5-arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2Se5/c3-1(4)7-2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEOSUFWPIXZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](=[Se])(=[Se])[Se][As](=[Se])=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Se5 | |
| Record name | arsenic pentaselenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648871 | |
| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-37-3 | |
| Record name | Arsenic pentaselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENIC PENTASELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RPC7E972 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Frameworks and Computational Studies of Arsenic Pentaselenide
Quantum Chemical Modeling of Arsenic Pentaselenide Structures
Quantum chemical modeling, particularly using ab initio methods and density functional theory (DFT), allows for the detailed examination of this compound structures. These calculations provide insights into the molecule's most stable geometric arrangements (conformations), electronic properties, and the nature of its chemical bonds.
While various stoichiometries exist in the As-Se system, a notable subject of computational study is the thioarsenide-type As₄Se₅ cage molecule. mdpi.com Quantum chemical modeling has been used to reconstruct and optimize the geometry of this molecule. mdpi.com The parent x0-As₄Se₅ cage is described as a molecular-forming cluster (MFC) composed of four small rings—two pentagons and two hexagons. mdpi.com This structure possesses C₂v symmetry. mdpi.com
Theoretical investigations have also been conducted on simpler cluster models, such as the As₂Se₅ molecule, as part of a broader study on As₂S₅₋ₓSeₓ compounds. researchgate.net These studies calculate the optimized geometric parameters, though specific values for the isolated As₂Se₅ molecule are often presented within the context of the larger series. researchgate.net
mdpi.commdpi.comElectronic structure investigations focus on the arrangement and energies of electrons within a molecule. ossila.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.com
For this compound, ab initio quantum chemical calculations are employed to determine these electronic properties. Such studies help in understanding the charge distribution and the potential for electronic transitions within the molecule. While specific values for this compound are embedded within broader computational research on arsenoselenide systems, the general approach involves solving the Schrödinger equation for the molecular system to obtain the energies of the molecular orbitals. ossila.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and the ability to absorb light at longer wavelengths.
Computational studies provide a detailed picture of the chemical bonds within this compound. Analysis of the optimized molecular geometry reveals the presence and nature of both heteronuclear arsenic-selenium (As-Se) bonds and homonuclear arsenic-arsenic (As-As) bonds.
In the computationally modeled x0-As₄Se₅ cage molecule, the bonding framework is precisely defined. It is constructed from ten heteronuclear As-Se bonds and, notably, one homonuclear As-As bond. mdpi.commdpi.com The presence of this As-As bond is a key structural feature in these arsenic-rich selenide (B1212193) molecules.
Further analysis, drawing parallels from studies on analogous arsenic sulfide (B99878) compounds, suggests that the intramolecular As-Se and As-As interactions can be classified as shared bonded interactions based on the calculated electron density distributions. researchgate.net The nature of these bonds, which dictates the stability and reactivity of the molecule, is a primary focus of quantum chemical analysis. nih.gov
mdpi.commdpi.comVibrational Spectroscopy Simulations of this compound Systems
Simulations of vibrational spectra (infrared and Raman) are a powerful tool for interpreting experimental data and assigning spectral features to specific atomic motions. For this compound, these simulations involve calculating the vibrational frequencies and normal modes of the molecule.
A significant theoretical investigation into the vibrational spectra of the As₂S₅₋ₓSeₓ series, which includes this compound (As₂Se₅) as the x=5 end-member, has been performed using quantum chemical methods. researchgate.net This study utilized the LANL2DZ basis set for its calculations. A key finding was that as the selenium content increases, the frequencies of the normal modes shift to lower values, and the modes themselves become more characteristic as group frequencies. researchgate.net
Normal Coordinate Analysis (NCA) is a fundamental computational method used to describe the vibrational motions of a molecule. researchgate.net Each normal mode represents a collective, synchronous motion of atoms that can be excited independently. researchgate.net
In the theoretical study of As₂Se₅, a normal coordinate analysis was carried out for all conformers to assign the calculated vibrational frequencies to specific types of atomic motion (e.g., stretching, bending, torsion). researchgate.net The researchers transformed the vibrational force constants into a system of internal coordinates to perform the analysis. Notably, they found that scaling of the force constant matrix was not necessary, based on good agreement with experimental data for related arsenic sulfide compounds. researchgate.net The results of the NCA, including the calculated frequencies for As₂Se₅, are detailed in the full publication. researchgate.net
Potential Energy Distribution (PED) calculations are performed in conjunction with NCA to provide a quantitative measure of how much each internal coordinate (like a specific bond stretch or angle bend) contributes to a particular normal mode of vibration. researchgate.netnepjol.infonepjol.info This is essential for an unambiguous assignment of vibrational bands. researchgate.net
For the As₂Se₅ molecule and its analogues in the As₂S₅₋ₓSeₓ series, PED calculations followed the normal coordinate analysis. researchgate.net The study reported the detailed PEDs for the calculated vibrational frequencies, providing a thorough assignment of the vibrational spectrum. researchgate.net For example, such calculations can definitively identify the characteristic frequencies associated with As-Se stretching versus As-As stretching or various bending modes. The complete results of the PED calculations are presented in tabular form within the original research paper by Fejes et al. researchgate.net
Spectral Shift Analysis upon Compositional Variation (e.g., As₂S₅₋ₓSeₓ systems)
The substitution of elements within a chemical compound, known as compositional variation, provides a powerful method for tuning material properties. In the context of arsenic chalcogenides, the systematic replacement of sulfur with selenium in arsenic pentasulfide (As₂S₅) to form As₂S₅₋ₓSeₓ alloys is a key area of theoretical and experimental investigation. While detailed spectral data for the entire As₂S₅₋ₓSeₓ series is specific to individual research studies, the fundamental principles of spectral shifts in chalcogenide glasses are well-established.
Molecular-Network Clustering Models in Arsenoselenides
The structure of amorphous arsenoselenides, including this compound, is more complex than a simple, homogenous random covalent network. Advanced theoretical models describe these materials as a composite of distinct molecular-forming clusters (MFCs) and network-forming clusters (NFCs). nih.govgrafiati.com These models are developed using ab initio quantum-chemical simulations, often employing tools like the Cation-Interlinked Network Cluster Approach (CINCA). mdpi.commdpi.com This approach allows for the identification of specific, energetically favorable atomic arrangements.
Mean Coordination Number and Topological Analysis
Topological analysis is a critical framework for understanding the structure and rigidity of amorphous networks. A key parameter in this analysis is the mean coordination number ( or MCN), which represents the average number of covalent bonds per atom in the network. aps.org In arsenoselenide glasses, the coordination numbers of the constituent atoms are generally assumed to follow the "8-N" rule, where N is the number of outer-shell electrons. aps.org This results in arsenic (As) being threefold coordinated ( = 3) and selenium (Se) being twofold coordinated ( = 2). aps.org
The MCN for a given composition AsₓSe₁₀₀₋ₓ can be calculated and is used to predict the network's nature. According to Phillips-Thorpe constraint theory, networks with an MCN of 2.4 represent a threshold known as the Maxwell isostatic stability criterion. aps.org
Flexible Networks: When MCN < 2.4, the network is considered "floppy" or under-constrained.
Rigid Networks: When MCN > 2.4, the network is "rigid" or over-constrained.
For example, within the As₄Seₙ series, the MCN changes with composition. The transition to tetra-arsenic biselenide (As₄Se₂) entities corresponds to an MCN of 2.67, placing it in the rigid region at the edge of the typical glass-forming domain. nih.gov In contrast, a cluster of pure arsenic (As₄) has an MCN of 3.0. nih.gov This topological parameter is fundamental to understanding the physical properties of the glass.
Equilibrium Dynamics of Molecular and Network-Forming Clusters
The structure of arsenoselenide glasses is governed by a dynamic equilibrium between various molecular and network-forming clusters (MFCs and NFCs). nih.govgrafiati.com This equilibrium is dictated by the relative thermodynamic stability of the different structural units, which can be quantified by their cluster-forming energies (E_f). mdpi.comldubgd.edu.ua Quantum-chemical modeling is used to calculate these energies and predict the most favorable configurations. ldubgd.edu.ua
A well-studied example is arsenic monoselenide (AsSe), which is based on As₄Se₄ structural units. The parent cage-like As₄Se₄ molecule is an MFC. mdpi.com This molecule can transform into various NFCs through the breaking of Se-atom bridges, which then allows the fragments to polymerize and form a network. mdpi.comldubgd.edu.ua The equilibrium in melt-quenched glass tends to favor under-constrained MFCs and optimally constrained NFCs derived from them. ldubgd.edu.ua In contrast, external activation, such as by high-energy mechanical milling, can shift this equilibrium toward more over-constrained, chain-like network entities. ldubgd.edu.ua
The table below presents data for various clusters derived from the realgar-type As₄Se₄ molecule, illustrating the energy landscape that governs their equilibrium. The cluster-forming energy (E_f) is a measure of stability, while the number of atom-averaged constraints (n_c) reflects the cluster's topology.
| Cluster Type | Description | Cluster-Forming Energy (E_f) (kcal/mol) | Atom-Averaged Constraints (n_c) |
|---|---|---|---|
| x0-r-As₄Se₄ | Cage-like molecule (MFC) | 0.40 | 2.875 |
| x1-r-As₄Se₄ | Single-broken derivative (NFC) | -0.15 | 3.000 |
| x2-r-As₄Se₄-I | Double-broken (adjusted) derivative (NFC) | -1.80 | 3.125 |
| x2-r-As₄Se₄-II | Double-broken (opposite) derivative (NFC) | -0.90 | 3.125 |
| x3-r-As₄Se₄ | Triple-broken derivative (NFC) | -1.30 | 3.250 |
| x4-r-As₄Se₄ | Quadruple-broken derivative (NFC) | -1.60 | 3.250 |
Data sourced from computational modeling of realgar-type As₄Se₄ clusters. ldubgd.edu.ua The cluster-forming energy is relative to the energy of a single trigonal AsSe₃/₂ pyramid. ldubgd.edu.ua
Disproportionality Analysis and Atomic Clustering Maps
A powerful method for understanding the complex structural transformations in arsenoselenides is disproportionality analysis, which is visualized using atomic clustering maps. nih.govmdpi.comdntb.gov.ua These maps are generated from computational data and plot various possible molecular and network-forming clusters based on their energy and composition. nih.gov They serve as a guide to interpret decomposition reactions that occur spontaneously during melt-quenching or are activated by processes like nanomilling. researchgate.netresearchgate.net
Within these maps, compositional contour lines are drawn to indicate regions where molecular or network-forming tendencies are dominant. nih.govgrafiati.com For instance, in the As₄Seₙ series, such maps explain why network-crystalline structures are preferred at the compositional boundaries (n=0 and n=6), while molecular-crystalline forms dominate at intermediate compositions (n=3 and n=4). nih.govgrafiati.com
Furthermore, the maps feature primary and secondary equilibrium lines that connect the data points of the most favorable and competing cluster types. nih.govmdpi.com These lines help to predict and provide a straightforward interpretation of the inter-phase equilibria and decomposition pathways. nih.gov For example, this analysis can explain why stable molecular crystals of As₄Se₅ are absent or how polyamorphism is induced in certain mechano-activated arsenoselenide alloys. nih.gov The analysis of these maps reveals the microstructure scenarios behind these transformations, such as the decomposition of network clusters in As₄Se₂-bearing alloys into over-constrained ring-like clusters that act as precursors to a crystalline arsenic phase. researchgate.net
Structural Characterization and Phase Transitions in Arsenic Pentaselenide Systems
Advanced X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of materials, providing insights into their crystalline or amorphous nature.
Powder X-ray diffraction (XRD) is a fundamental technique used to distinguish between crystalline and amorphous phases in arsenic selenide (B1212193) systems. Crystalline materials produce a diffraction pattern with sharp, well-defined Bragg peaks at specific angles, which correspond to the regular, repeating arrangement of atoms in the crystal lattice. In contrast, amorphous materials, lacking long-range order, exhibit a broad, diffuse halo in their XRD patterns, indicative of the disordered arrangement of atoms.
For arsenic selenide compounds, the transition from an amorphous to a crystalline state can be induced by processes such as annealing. The resulting crystalline phases can be identified by comparing their diffraction patterns to databases of known crystal structures. For instance, the crystalline form of arsenic triselenide (As2Se3) has a known characteristic diffraction pattern. The absence of sharp peaks in the XRD pattern of a rapidly cooled arsenic selenide sample would confirm its amorphous nature. The broad humps in the pattern are a result of the statistical distribution of interatomic distances in the glassy network.
The typical appearance of XRD patterns for amorphous and crystalline forms is illustrated in the table below.
| Phase | XRD Pattern Characteristics |
| Amorphous | Broad, diffuse halos with no sharp peaks. |
| Crystalline | Sharp, intense Bragg peaks at specific diffraction angles. |
This table provides a general representation of XRD patterns for amorphous and crystalline materials.
While standard XRD is limited in its ability to provide detailed structural information for amorphous materials, X-ray Distribution Function (PDF) analysis, also known as total scattering analysis, offers a powerful alternative for probing the local atomic structure. nih.gov This technique analyzes both the Bragg and diffuse scattering from a sample to generate a pair distribution function, g(r), which describes the probability of finding another atom at a given distance, r, from a reference atom. mpg.de
For amorphous arsenic selenide systems, PDF analysis can reveal key structural parameters such as bond lengths, coordination numbers, and the degree of local order. nso-journal.org For example, studies on arsenic selenide glasses have used this method to determine the As-Se and Se-Se bond distances and the average number of nearest neighbors around arsenic and selenium atoms. This information is critical for developing and validating structural models of the glassy network, such as the Continuous Random Network (CRN) model. The analysis can also shed light on the presence of specific structural motifs, such as AsSe3 pyramids and Se-Se chains, which govern the macroscopic properties of the material.
Key information obtained from PDF analysis of amorphous arsenic selenide includes:
First-neighbor correlation peak: Provides information on the shortest interatomic distances, primarily the As-Se bond length.
Peak areas: Can be used to determine the coordination numbers of the constituent atoms.
Higher-order peaks: Give insights into the medium-range order and the connectivity of the structural units.
Spectroscopic Investigations of Arsenic Pentaselenide Systems
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational properties, local chemical environments, and electronic structure of this compound systems.
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its molecular structure and bonding. youtube.com In the context of arsenic selenide glasses, Raman spectroscopy is particularly useful for investigating the structure of the glassy network, including the connectivity of structural units and the presence of specific bonding arrangements. anu.edu.auresearchgate.net
The Raman spectra of arsenic selenide glasses are typically characterized by several broad bands corresponding to the vibrational modes of the constituent structural units. For example, the primary vibrational modes observed are associated with the stretching and bending of As-Se bonds within AsSe3 pyramidal units. The presence of Se-Se bonds in selenium-rich glasses can also be identified through their characteristic vibrational frequencies.
The degree of network reticulation, or cross-linking, can be inferred from the relative intensities and positions of the Raman bands. Changes in the network structure due to variations in composition or thermal history are reflected in the Raman spectrum. For instance, an increase in the selenium content would lead to a more prominent feature associated with Se-Se vibrations.
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Structural Unit |
| Symmetric stretching of AsSe3 pyramids | ~200 - 250 | AsSe3 |
| Bending modes of AsSe3 pyramids | ~100 - 150 | AsSe3 |
| Stretching of Se-Se chains or rings | ~250 - 280 | Se-Se |
This table presents a generalized summary of Raman shifts for arsenic selenide glasses; specific values may vary with composition and structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environment in both crystalline and amorphous materials. nih.govnih.gov For arsenic selenide systems, ⁷⁷Se NMR is particularly informative, as ⁷⁷Se is a spin-1/2 nucleus that is sensitive to its local chemical surroundings.
Solid-state ⁷⁷Se NMR studies of arsenic selenide glasses can provide quantitative information about the distribution of different selenium environments. researchgate.net For example, it is possible to distinguish between selenium atoms that are bonded to two arsenic atoms (As-Se-As), and those that are part of selenium chains (As-Se-Se). This allows for a detailed characterization of the network connectivity and the degree of chemical order in the glass.
By analyzing the chemical shifts and line shapes in the ⁷⁷Se NMR spectra, researchers can gain insights into the distribution of selenium chain lengths and the presence of homopolar (As-As, Se-Se) versus heteropolar (As-Se) bonds. researchgate.net This information is crucial for understanding the relationship between the atomic-scale structure and the macroscopic properties of these materials.
Spectroscopic ellipsometry is a non-invasive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. nih.govrwth-aachen.de This method measures the change in the polarization state of light upon reflection from a sample surface over a range of wavelengths.
For this compound thin films, spectroscopic ellipsometry is an essential tool for characterizing their optical properties, which are critical for their potential use in optical and photonic devices. By fitting the experimental ellipsometric data to a suitable optical model, the spectral dependence of n and k can be accurately determined.
The refractive index, n, is related to the speed of light in the material, while the extinction coefficient, k, is a measure of light absorption. The analysis of these optical constants can provide information about the electronic band structure of the material, including the optical band gap. The band gap is a key parameter that determines the range of wavelengths over which the material is transparent.
| Parameter | Description |
| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering the material. |
| Extinction Coefficient (k) | A measure of how strongly a substance absorbs light at a given wavelength. |
| Optical Band Gap (Eg) | The minimum energy required to excite an electron from the valence band to the conduction band. |
This table provides a general description of optical parameters determined by spectroscopic ellipsometry.
Two-Photon Absorption (2PA) Spectroscopy of Solution-Processed Films
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that a single photon of the same energy could not induce. researchgate.net This phenomenon is crucial for applications in 3D data storage, fluorescence imaging, and photodynamic therapy. researchgate.net Broadband 2PA spectroscopy, in particular, allows for the measurement of a continuous 2PA spectrum over a wide range of energies without the need to tune the excitation laser. researchgate.net
While specific research on the two-photon absorption spectroscopy of solution-processed this compound (As₂Se₅) films is not extensively detailed in available literature, studies on analogous chalcogenide glasses, such as arsenic trisulfide (As₂S₃), provide valuable insights. Research on As₂S₃ glass films using open-aperture Z-scan measurements has revealed their 2PA spectra. nih.gov These studies show that both two-photon and two-step absorption processes can occur, with the 2PA spectrum exhibiting an exponential trend. nih.gov Furthermore, the level of structural disorder, which can be influenced by the solvents used in processing, has been linked to the two-photon absorption coefficient. nih.gov For instance, experiments on As₂S₃ films cast from solutions with different solvents demonstrated varying 2PA coefficients, suggesting a direct relationship between the processing-induced disorder and the material's nonlinear optical properties. nih.gov
Microscopic and Surface Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of materials at high magnifications, offering excellent depth of field to produce sharp, detailed images of surface topography. nih.govresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a comprehensive tool for microanalysis, enabling the determination of the elemental composition of specific areas on the sample's surface. researchgate.net The electron beam of the microscope interacts with the sample, generating characteristic X-rays that are unique to the elements present, which are then detected by the EDS system. upb.ro
In the characterization of arsenic chalcogenide thin films, such as the closely related arsenic trisulfide (As₂S₃), SEM analysis has been employed to confirm the high homogeneity and continuity of the film surface, ensuring the absence of fissures or cracks. spectraresearch.com It is also used to analyze the fracture cross-section of films to determine their thickness and assess their adherence to the substrate. spectraresearch.com
EDS is utilized for compositional analysis. For example, in studies of arsenic-doped tin selenide (SnSe) thin films, EDS was used to verify that the tin and selenium content corresponded to the nominal composition of the source targets. nih.gov While EDS qualitatively identified the presence of arsenic, quantitative determination of low arsenic concentrations proved to be challenging due to the method's error limits. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional topographical images of a material's surface at the nanoscale. academicjournals.orgresearchgate.net It provides detailed information on film structure, including surface roughness, defects, and growth modes. academicjournals.org The technique can be operated in different modes, such as contact or tapping mode, to suit various sample types, including those that are easily damaged. researchgate.net
AFM has been effectively used to characterize the surface of arsenic chalcogenide films. In a study of arsenic trisulfide (As₂S₃) thin films, AFM analysis revealed a uniform and continuous nanometric surface structure. spectraresearch.com The root mean square (RMS) roughness of these films was quantified to be approximately 10 nm. spectraresearch.com Such measurements are critical as surface topography significantly influences a material's physical and chemical properties. academicjournals.org The data obtained from AFM can be used to create detailed topographical maps and calculate key parameters like RMS roughness, providing critical insights into the quality and characteristics of the film surface. nih.gov
Below is a table summarizing representative AFM findings for an arsenic chalcogenide thin film.
| Parameter | Finding | Source |
| Surface Structure | Homogeneous and continuous nanograin shape | spectraresearch.com |
| Surface Quality | No fissures or cracks observed | spectraresearch.com |
| RMS Roughness | Approximately 10 nm | spectraresearch.com |
| Film Thickness | Determined to be around 150-160 nm via SEM | spectraresearch.com |
Polyamorphic Transitions and Mechanochemical Activation
Polyamorphism is a phenomenon where a substance can exist in different amorphous (non-crystalline) states with the same chemical composition but distinct structures and properties. researchgate.net These transitions between different amorphous phases can be induced by external stimuli such as pressure or mechanical activation. researchgate.net
High-Energy Mechanical Milling (Nanomilling) Effects on Arsenoselenides
High-energy mechanical milling, also known as nanomilling, is a technique used to induce structural changes and phase transitions in materials. In glassy arsenoselenides, nanomilling has been shown to drive polyamorphic transitions. Specifically, for compositions deviating from arsenic triselenide (As₂Se₃) towards tetrathis compound (g-As₄Se₅), nanomilling facilitates a molecular-to-network transition.
The process involves the mechanical destruction of discrete, cage-like molecular units that may be present in the low-polymerized structure of the initial glass. These molecular remnants are then incorporated into the glass-forming backbone, resulting in a more highly polymerized network structure. This structural transformation has a significant impact on the material's properties. For example, in low-polymerized g-As₅₅Se₄₅, which is rich in tetra-arsenic selenide molecular units, this nanomilling-driven transition leads to a strong increase in the calorimetric glass-transition temperature. Conversely, in already high-polymerized glasses like g-As₅Se₉₅, where the structure is dominated by an interlinked network of AsSe₃ pyramids, the effects of nanomilling are different, leading primarily to a size-induced depression of the glass-transition temperature.
Microstructural Scenarios of Nanomilling-Driven Transformations
The microstructural transformations driven by nanomilling in arsenoselenides follow specific scenarios depending on the initial structure of the glass. For glassy alloys like g-As₄Se₅, which have a less polymerized structure containing distinct molecular entities, nanomilling provides the energy to break down these molecules.
The key microstructural scenario involves:
Destruction of Molecular Cages: The high energy from the milling process breaks apart the stable, cage-like thioarsenide molecules (e.g., As₄Se₄-type units) that are decoupled from the main network.
Incorporation into the Network: The fragments of these destroyed molecules are then re-incorporated into the primary amorphous network.
Formation of a Polymerized Backbone: This incorporation leads to the formation of a new, more extensively cross-linked and polymerized glass-forming backbone.
This entire process can be classified as a reamorphization or an amorphous-I-to-amorphous-II phase transition. The result is a new amorphous state with a different medium-range order and distinct physical properties compared to the initial melt-quenched glass.
The following table summarizes the contrasting effects of nanomilling on low- and high-polymerized arsenoselenide glasses.
| Glass Composition | Initial Structure | Nanomilling-Driven Transformation | Effect on Glass Transition Temp. (Tg) |
| g-As₅₅Se₄₅ | Low-polymerized network with decoupled tetra-arsenic selenide molecular units | Molecular-to-network transition; destruction of cage molecules and incorporation into a new polymerized backbone | Strong increase |
| g-As₅Se₉₅ | High-polymerized network of AsSe₃ pyramids interlinked by Se chains | Further polymerization through incorporation of destroyed Se₈ molecules | Size-induced depression |
Positron Annihilation Lifetime (PAL) Analysis of Vacancy-Type Defects
Positron Annihilation Lifetime (PAL) spectroscopy is a highly sensitive, non-destructive technique utilized to investigate vacancy-type defects at the atomic scale in materials. nih.gov This method provides valuable information on the size and concentration of open-volume defects, which can significantly influence the physical and chemical properties of arsenic selenide glasses. The fundamental principle of PAL involves the annihilation of a positron and an electron, resulting in the emission of gamma rays. The lifetime of the positron before annihilation is dependent on the local electron density of its surroundings. In a perfect crystal lattice, positrons annihilate with a characteristic lifetime. However, if vacancy-type defects such as mono-vacancies, vacancy clusters, or larger voids are present, positrons can become trapped in these low-electron-density regions. epj-conferences.org This trapping leads to a longer positron lifetime, and the analysis of these lifetime components can provide detailed insights into the defect structure of the material.
The PAL spectrum is typically decomposed into several lifetime components, each corresponding to a different annihilation site. For instance, a shorter lifetime component is associated with annihilation in the bulk material, while longer lifetime components are indicative of positron trapping in defects of varying sizes. The intensity of each lifetime component is proportional to the concentration of the corresponding type of defect.
The positron lifetime is expected to increase with the size of the vacancy cluster. Theoretical calculations can be used to correlate the measured positron lifetimes with specific defect configurations, such as single vacancies, divacancies, or larger vacancy agglomerates. researchgate.netaps.org By comparing experimental PAL data with theoretical models, it is possible to identify the predominant types of vacancy defects present in this compound. Furthermore, the concentration of these defects can be estimated from the intensities of the corresponding lifetime components. This information is critical for understanding the structural relaxation, aging, and photo-induced phenomena observed in arsenic selenide glasses.
Crystallographic Investigations of Arsenic Selenides
Crystallographic studies are essential for determining the precise atomic arrangement within a material, providing a fundamental understanding of its structure-property relationships. For arsenic selenides, techniques like single-crystal X-ray diffraction are invaluable for elucidating the complex bonding and coordination environments.
Single-Crystal X-ray Diffraction for Anion Conformation
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed three-dimensional information about the atomic and molecular structure of a crystal. mdpi.com This method has been instrumental in determining the crystal structures of various arsenic selenide compounds, revealing the conformation of the selenide anions and the coordination of arsenic atoms.
For instance, the crystal structure of arsenic triselenide (As₂Se₃) has been determined using SCXRD. arizona.edu In this structure, each arsenic atom is covalently bonded to three selenium atoms, forming AsSe₃ pyramidal units. These pyramids are interconnected to form a layered structure. The precise bond lengths and angles within the AsSe₃ pyramids and the nature of the interlayer interactions can be accurately determined from SCXRD data. This detailed structural information is crucial for understanding the anisotropic physical properties of crystalline As₂Se₃.
While a specific single-crystal structure of this compound (As₂Se₅) is not detailed in the provided search results, the principles of SCXRD would be directly applicable to its analysis. If single crystals of As₂Se₅ could be grown, SCXRD would reveal the arrangement of arsenic and selenium atoms, including the conformation of any complex selenide anions that may be present. This could involve discrete molecular units or extended polymeric structures. The data would also provide insights into the nature of As-Se and Se-Se bonding within the structure.
The table below summarizes the crystallographic data for As₂Se₃, illustrating the type of information that can be obtained from a single-crystal X-ray diffraction study. arizona.edu
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0774(4) |
| b (Å) | 9.9037(6) |
| c (Å) | 4.2835(6) |
| β (°) | 90.458(9) |
| Z | 4 |
This interactive data table provides the unit cell parameters for arsenic triselenide (As₂Se₃) as determined by single-crystal X-ray diffraction.
Comparison of Molecular Packing and Parameters in Thioarsenide-Type Structures
Many arsenic sulfide (B99878) (thioarsenide) compounds exhibit crystal structures composed of discrete, cage-like molecules, such as As₄S₃, As₄S₄, and As₄S₅. researchgate.net These molecules are held together in the solid state by weaker van der Waals forces. The study of these thioarsenide structures provides a valuable framework for understanding the potential molecular packing and structural parameters in analogous arsenic selenide systems.
The molecular packing in thioarsenides is influenced by the size and shape of the cage-like molecules. researchgate.net Different polymorphs of a given thioarsenide can arise from variations in the arrangement of these molecular units. The comparison of molecular parameters, such as bond lengths, bond angles, and intermolecular distances, across a series of thioarsenide compounds reveals systematic trends related to the arsenic-to-sulfur ratio. researchgate.net
The table below presents a conceptual comparison of structural features that might be expected when comparing thioarsenide and thioarsenide-type structures, based on the general principles of chemical bonding and molecular packing.
| Structural Feature | Thioarsenide Structures (e.g., As₄S₃) | Potential Thioarsenide-Type Structures (e.g., As₄Se₃) |
| Molecular Cages | Composed of As and S atoms (e.g., As₄S₃, As₄S₄). researchgate.net | Likely to form similar cage structures with As and Se atoms (e.g., As₄Se₃, As₄Se₄). mdpi.com |
| Intramolecular Bonds | Covalent As-S and As-As bonds. researchgate.net | Covalent As-Se and As-As bonds. |
| Intermolecular Forces | Primarily van der Waals interactions. researchgate.net | Expected to be primarily van der Waals interactions. |
| Packing Efficiency | Dependent on the shape and size of the molecular cages. researchgate.net | Likely to be lower than in thioarsenides due to the larger size of selenium atoms. |
This interactive data table provides a comparative overview of the structural characteristics of thioarsenide and potential thioarsenide-type compounds.
Advanced Research Applications of Arsenic Pentaselenide Materials
Optoelectronic and Photovoltaic Applications
The interaction of arsenic selenide (B1212193) materials with light forms the basis of their significant potential in optoelectronics and photovoltaics. These materials are known for their transparency in the infrared region and their photoconductive nature, making them candidates for various light-based technologies. nanorh.com
Semiconductor Properties for Electronic Device Development
Arsenic selenide compounds are intrinsic semiconductors, a property central to their use in electronic devices. ontosight.aiontosight.ai The electronic structure of these glassy materials is characterized by a band gap, with localized states arising from structural defects influencing their electrical transport properties. cambridge.org The conductivity in these materials is primarily due to the movement of holes, and their mobility is influenced by temperature, composition, and the presence of an electric field. tandfonline.comtandfonline.com
Studies on the arsenic-selenium glass system show that properties like hole carrier drift mobility and conductivity vary with the arsenic concentration, with extrema in these values often observed around the stoichiometric As₂Se₃ composition. tandfonline.comtandfonline.com The introduction of other elements, such as tin or germanium, into the arsenic selenide glass matrix can further modify its structure and electronic properties by creating new structural units, which in turn influences the material's photosensitivity and charge carrier mobility. nipne.ro The ability to tune these semiconductor properties makes arsenic selenide glasses, including compositions like arsenic pentaselenide, interesting for the development of specialized electronic components.
Table 1: General Properties of Arsenic Selenide Glass (As₂Se₃)
| Property | Value | References |
|---|---|---|
| Appearance | Dark gray or black solid | ontosight.ai |
| Structure | Amorphous, layered | ontosight.ai |
| Bonding | Covalent | samaterials.com |
| Melting Point | ~300 °C | samaterials.com |
| Density | ~4.75 g/cm³ | samaterials.com |
| Conductivity Type | p-type (hole conductor) | tandfonline.comtandfonline.com |
| Optical Transparency | High in the infrared range (0.7 to 19 µm) | nanorh.comsamaterials.com |
Photoconductive Behavior in Light Detectors and Solar Cells
A key characteristic of arsenic selenide materials is their photoconductivity, where their electrical conductivity increases upon exposure to light. ontosight.aismolecule.com This behavior makes them highly suitable for applications in light detection, particularly in the infrared spectrum where they are highly transparent and absorptive. nanorh.comnanorh.com Consequently, arsenic selenide is a material of choice for manufacturing photodetectors, infrared sensors, and thermal imaging devices. nanorh.comnanorh.com
The mechanism of photoconductivity in these materials is generally understood through models involving multiple trapping and recombination of charge carriers at localized energy states within the band gap. cambridge.orgnipne.ro The efficiency of this process can be influenced by doping the glass with impurities like tin, which has been shown to increase the material's photosensitivity. inoe.ro
In the realm of solar energy, arsenic selenide is being explored for its potential in thin-film photovoltaic cells. nanorh.comnanorh.com Its efficient light absorption properties are advantageous for converting sunlight into electricity. nanorh.com Furthermore, arsenic is used as a p-type dopant in other semiconductor systems, such as cadmium selenide telluride (CdSeTe) and cadmium telluride (CdTe) solar cells. nrel.govnsf.gov Introducing arsenic in these cells can increase acceptor concentrations and improve minority-carrier lifetimes, leading to higher efficiencies and improved voltage outputs. nrel.govnsf.gov
Light-Emitting Diodes Development
Arsenic is a crucial component in the fabrication of certain types of semiconductors used in light-emitting diodes (LEDs), particularly in III-V compound semiconductors like gallium arsenide (GaAs). pschemicals.comgroene-rekenkamer.nl These materials are fundamental to converting electricity directly into light. pschemicals.com The growth of the LED market for applications in general lighting and electronic displays has spurred research into new materials to improve efficiency and light quality. acs.org However, while elemental arsenic is a key ingredient in established LED technologies, the specific application or direct role of this compound in the development of light-emitting diodes is not extensively documented in current research literature.
Thermoelectric Materials Research
Thermoelectric materials offer a direct pathway for converting thermal energy, particularly waste heat, into useful electrical energy. umich.edudst.gov.in This technology is gaining attention for its potential role in improving energy efficiency across various industries. umich.educhemistryviews.org
Mechanisms for Converting Waste Heat into Electricity
The conversion of waste heat into electricity by thermoelectric materials is governed by the Seebeck effect. When a temperature gradient is applied across such a material, charge carriers (electrons or holes) migrate from the hot end to the cold end, generating an electrical voltage. umich.edutechexplorist.com The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which requires a combination of high electrical conductivity, a high Seebeck coefficient, and low thermal conductivity. dst.gov.in
Arsenic selenide glasses are investigated for thermoelectric applications due to their inherent low thermal conductivity, a property that helps maintain the necessary temperature gradient for efficient energy conversion. ontosight.ainanorh.comosti.gov Research on the thermophysical properties of the As-Se glass system shows that thermal conductivity is influenced by the chemical composition and structural coordination. osti.gov While materials like lead telluride have historically been used, there is a drive to find less toxic and more abundant alternatives, making arsenic-based chalcogenides an area of active research. chemistryviews.orgmpg.de
Table 2: Thermoelectric-Related Properties of AsₓSe₁₋ₓ Glasses
| Composition (x) | Coordination Number | Glass Transition Temp. (T_g) (°C) | Total Thermal Conductivity (k) (W/m·K) |
|---|---|---|---|
| 0.2 | 2.2 | ~95 | 0.229 |
| 0.3 | 2.3 | ~140 | 0.220 |
| 0.4 (As₂Se₃) | 2.4 | ~185 | 0.232 |
| 0.5 | 2.5 | ~220 | 0.211 |
Data adapted from studies on the thermophysical properties of As-Se glasses. osti.gov
Solid-State Ionics and Battery Technologies
The development of all-solid-state batteries is a major goal in energy storage research, promising enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes. researchgate.netrsc.org Chalcogenide glasses, including arsenic selenides, are emerging as promising candidates for solid electrolytes due to their notable ionic conductivity. researchgate.netul.edu.lb
Arsenic selenide glasses, when doped with elements like silver (Ag), can exhibit significant ionic conductivity. aip.org The amorphous, or glassy, structure is advantageous as it lacks grain boundaries that can impede ion transport in crystalline materials. aip.org Research on systems like AgI-As₂Se₃ has demonstrated their potential for solid electrolyte applications. optica.org Furthermore, studies have shown that incorporating arsenic into other sulfide-based solid electrolytes, such as substituting it into Li₄SnS₄, can dramatically increase the ionic conductivity to levels comparable with liquid electrolytes, while also improving air stability. researchgate.netrsc.org This highlights the crucial role that arsenic-chalcogenide chemistry can play in engineering the next generation of solid-state batteries.
Table 3: Ionic Conductivity of Arsenic-Containing Chalcogenide Solid Electrolytes
| Material System | Ionic Conductivity (σ) at 25°C (S/cm) | Reference |
|---|---|---|
| Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄ | 1.39 x 10⁻³ | researchgate.netrsc.org |
| AgI-doped As-Sb-S glass | 10⁻⁸ to 10⁻⁶ (at 100°C) | aip.org |
| Ag-As-Se-Te glasses | Varies with composition | osti.gov |
Conductivity values are highly dependent on specific composition and dopants.
Table 4: List of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Aluminum | Al |
| Antimony | Sb |
| Arsenic | As |
| This compound | As₂Se₅ |
| Arsenic Pentasulfide | As₂S₅ |
| Arsenic Triselenide | As₂Se₃ |
| Cadmium | Cd |
| Cadmium Selenide Telluride | CdSeTe |
| Cadmium Telluride | CdTe |
| Gallium Arsenide | GaAs |
| Germanium | Ge |
| Lead | Pb |
| Lead Telluride | PbTe |
| Lithium Tin Sulfide (B99878) | Li₄SnS₄ |
| Selenium | Se |
| Silver | Ag |
| Silver Iodide | AgI |
| Tin | Sn |
Ionic Conductivity Properties
Arsenic chalcogenides, including sulfides and selenides, have garnered significant interest for their ionic conductivity properties, which are crucial for applications in solid-state ionics. While research on arsenic pentasulfide (As₂S₅) has shown it possesses interesting ionic conductivity, making it a candidate for solid-state electrolytes, related selenide compounds are also actively being explored to enhance these properties. smolecule.com
The strategy of aliovalent substitution, where an element is replaced by another with a different valence state, has been successfully applied to arsenic-containing chalcogenides to boost ionic mobility. In one study, substituting tin (Sn⁴⁺) with arsenic (As⁵⁺) in a lithium-tin-sulfide material (Li₄SnS₄) created a highly conductive and air-stable solid electrolyte. researchgate.netrsc.org The resulting compound, Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄, exhibited a high room-temperature ionic conductivity of 1.39 mS cm⁻¹ at 25°C. researchgate.netrsc.org This high conductivity is comparable to that of conventional liquid electrolytes used in lithium-ion batteries. researchgate.netrsc.org
Furthermore, research into other electrolyte systems has demonstrated the benefit of incorporating selenium. The introduction of selenide into a Li₂S-P₂S₅ system, for instance, resulted in a new lithium-ion solid electrolyte with a high ionic conductivity of 1.5 x 10⁻³ S cm⁻¹ (or 1.5 mS cm⁻¹) at ambient temperature. researchgate.net These findings underscore the potential of arsenic selenide-based materials in creating solid electrolytes with desirable conductive properties for advanced battery applications.
| Material | Ionic Conductivity (S cm⁻¹) at Room Temp. | Key Feature | Reference |
|---|---|---|---|
| Li₃.₈₃₃Sn₀.₈₃₃As₀.₁₆₆S₄ | 1.39 x 10⁻³ | Arsenic-substituted sulfide electrolyte | researchgate.netrsc.org |
| Ge₀.₃₅Ga₀.₀₅Se₀.₆₀ in Li₂S–P₂S₅ | 1.5 x 10⁻³ | Selenide-enhanced sulfide electrolyte | researchgate.net |
Development of Solid-State Electrolytes for Next-Generation Batteries
The development of all-solid-state batteries (ASSBs) is a major goal in energy storage research, aimed at overcoming the safety and energy density limitations of conventional lithium-ion batteries that use flammable liquid electrolytes. sneresearch.comrsc.orgbiologic.net Solid-state electrolytes (SSEs) are a critical component of ASSBs, and materials like arsenic chalcogenides are promising candidates due to their ionic conductivity. smolecule.comnissan-global.com
The primary advantage of ASSBs is enhanced safety, as solid electrolytes are not volatile or flammable, reducing the risk of thermal runaway and fire. biologic.netnissan-global.com Researchers are targeting SSEs with ionic conductivities comparable to liquid electrolytes, typically in the range of 1 to 10 mS cm⁻¹, to enable high performance and fast charging. oaepublish.com
Arsenic-substituted sulfide electrolytes have demonstrated the ability to meet these high conductivity targets. researchgate.netrsc.org The development of an air-stable arsenic-substituted material with a conductivity of 1.39 mS cm⁻¹ represents a significant step toward practical application, as stability is a major challenge for many sulfide-based electrolytes. researchgate.netrsc.org Furthermore, research has shown that incorporating selenides can improve both ionic conductivity and stability against lithium metal, a key requirement for high-energy anode materials. researchgate.netnih.gov The exploration of this compound and related compositions is part of a broader effort to discover and optimize solid electrolytes that enable safe, high-energy, and long-lasting all-solid-state batteries. smolecule.comsneresearch.com
Chalcogenide Glass Matrix Development
This compound is part of the broader family of arsenic-selenium (As-Se) chalcogenide glasses. These amorphous materials are formed by melting and cooling mixtures of arsenic and selenium, resulting in a disordered, non-crystalline atomic structure. The properties of these glasses can be precisely controlled by adjusting their chemical composition, making them highly versatile for various advanced applications. researchgate.net
Tailoring Optical and Physical Properties of As-Se Glasses
The optical and physical properties of arsenic-selenium glasses are strongly dependent on their composition, specifically the ratio of arsenic to selenium. Studies on glassy alloys such as tetrathis compound (g-As₄Se₅) show that these materials are composed of covalently bonded molecular entities. researchgate.netaps.org The physical properties, including density, glass transition temperature (T_g), and elastic moduli, exhibit distinct trends as the composition is varied. researchgate.net
For example, in the AsₓSe₁₋ₓ system, many physical properties show an extremum at the average coordination number of 2.4, which corresponds to the As₄₀Se₆₀ (or As₂Se₃) composition. researchgate.net This behavior is attributed to changes in the glass network structure, transitioning from a more flexible, selenium-rich structure to a more rigid, arsenic-rich network. The structure of As-rich glasses is characterized by the presence of thioarsenide As₄Seₙ-type molecular cages, including As₄Se₅. researchgate.netaps.org By carefully controlling the stoichiometry, researchers can tailor the material's refractive index, hardness, and thermal stability for specific applications. researchgate.net
| Property | Trend with Increasing Arsenic Content | Structural Origin | Reference |
|---|---|---|---|
| Density (ρ) | Shows a maximum around As₄₀Se₆₀ | Changes in network packing efficiency | researchgate.net |
| Glass Transition Temp (T_g) | Shows a maximum around As₄₀Se₆₀ | Increased network rigidity | researchgate.net |
| Elastic Moduli | Shows a maximum around As₄₀Se₆₀ | Increased network connectivity and rigidity | researchgate.net |
| Refractive Index (n) | Higher in bulk glass than thin films | Differences in material density and structure | researchgate.net |
Integration in Fiber Optics and Optoelectronics
Arsenic-selenide glasses are fundamental materials for infrared (IR) optics due to their high transparency in this spectral region, a property that makes them ideal for fiber optics and optoelectronic devices. aip.org These glasses can be drawn into optical fibers capable of transmitting IR light, which has applications in remote sensing, thermal imaging, and medical diagnostics.
The unique photo-responsive properties of As-Se glasses are also exploited in optoelectronics. When thin films of these materials are exposed to light, their refractive index can change, a phenomenon known as photorefraction. researchgate.net This allows for the direct writing of optical components like waveguides and gratings onto the glass, forming the basis for photonic circuits. researchgate.net The ability to precisely modify the optical properties of the glass using light is a key advantage for fabricating integrated optical devices.
Near-Bandgap Laser-Induced Anisotropic Crystallization
A significant area of advanced research involves the use of lasers to modify the structure of As-Se glasses. When amorphous chalcogenide films are irradiated with linearly polarized, near-bandgap laser light (light with energy close to the material's bandgap), it can induce anisotropic crystallization. bohrium.comioffe.ru This means that the resulting microcrystals align themselves in a specific direction related to the polarization of the laser light, creating a material with direction-dependent optical properties (optical anisotropy). bohrium.comioffe.ruresearchgate.net
This process is distinct from simple thermal annealing. Laser irradiation can cause athermal phenomena, where the light's polarization directly influences atomic rearrangement and chemical reactions, leading to the formation of an ordered, layered anisotropic structure. bohrium.com For example, in arsenic sulfide films, this process was found to convert some homopolar S-S bonds to heteropolar As-S bonds, indicating a fundamental, light-induced structural change. bohrium.com In As₂Se₃, laser heating under high pressure has been used to induce crystallization into specific high-pressure phases. researchgate.net This ability to control crystallization with light opens up possibilities for creating novel materials with tailored anisotropic properties for applications in polarization-sensitive optical devices and data storage.
Q & A
Q. What are the established methods for synthesizing arsenic pentaselenide, and how can stoichiometric control be ensured?
this compound is synthesized by heating stoichiometric amounts of arsenic and selenium in a nitrogen atmosphere to prevent oxidation. The reaction requires precise temperature control (typically above 500°C) to ensure complete homogenization . Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical for verifying stoichiometry and phase purity . Researchers must account for selenium’s volatility by using sealed ampoules or excess selenium to maintain stoichiometric ratios.
Q. How is the crystal structure of this compound characterized, and what challenges arise in its determination?
Single-crystal XRD is the primary method for structural elucidation. This compound’s structure comprises covalent-ionic chains of [Se₅²⁻] units intercalated with larger cations (e.g., NEt₄⁺), forming layered arrangements parallel to the (110) plane . Challenges include sensitivity to air/moisture, necessitating inert handling (gloveboxes) during sample preparation. Low-temperature XRD (-40°C) may reduce thermal disorder for higher-resolution data .
Q. What experimental approaches are used to assess this compound’s solubility and chemical reactivity?
Solubility is tested in polar (water, dilute acids) and non-polar solvents, with alkali hydroxides (e.g., NaOH) shown to dissolve As₂Se₅ via formation of selenide and arsenate ions . Reactivity studies involve exposing the compound to controlled atmospheres (O₂, H₂O) and monitoring decomposition via Raman spectroscopy or mass loss analysis.
Q. How is the thermal stability of this compound evaluated, and what decomposition products are observed?
Thermogravimetric analysis (TGA) under inert and oxidative atmospheres reveals decomposition pathways. As₂Se₅ decomposes above 300°C in air, forming arsenic oxides (As₂O₅) and selenium dioxide (SeO₂) . Differential scanning calorimetry (DSC) identifies endothermic/exothermic transitions, while evolved gas analysis (EGA) detects volatile byproducts like H₂Se .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition temperatures across studies?
Discrepancies often arise from impurities (e.g., unreacted selenium) or atmospheric variations during TGA. Mitigation strategies include:
Q. What methodologies are employed to investigate this compound’s electronic properties for semiconductor applications?
Bandgap measurements use UV-Vis-NIR spectroscopy (Tauc plot analysis), typically showing indirect bandgaps ~1.5–2.0 eV. Hall effect measurements determine carrier concentration and mobility, while X-ray photoelectron spectroscopy (XPS) maps valence states of As and Se . Density functional theory (DFT) simulations complement experimental data to model electronic structure and defect states .
Q. How do structural discrepancies between theoretical models and experimental XRD data arise, and how can they be addressed?
Discrepancies may stem from disordered selenium chains or cation interactions in the lattice . Neutron diffraction can clarify hydrogen/deuterium positions in associated ligands. Pair distribution function (PDF) analysis resolves local structural distortions, while ab initio molecular dynamics simulations model dynamic disorder .
Q. What safety protocols are critical when handling this compound, given its extreme toxicity?
- Use gloveboxes with HEPA filtration for synthesis and handling.
- Implement double-containment systems for waste storage.
- Decontaminate spills with alkaline solutions (e.g., 10% NaOH) to convert toxic H₂Se into less volatile selenides .
- Regularly monitor lab air for arsenic and selenium using atomic fluorescence spectroscopy (AFS).
Q. How can this compound’s stability in photovoltaic devices be tested under operational conditions?
Accelerated aging tests expose thin-film devices to:
- Light soaking (AM1.5G solar simulator).
- Damp heat (85°C, 85% humidity).
- Thermal cycling (-40°C to 85°C). Degradation is tracked via current-voltage (J-V) measurements, impedance spectroscopy, and time-resolved photoluminescence (TRPL) .
Q. What statistical methods are recommended for analyzing contradictory data in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
